molecular formula C5H6N2O3 B1320849 (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid CAS No. 55151-96-7

(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid

Cat. No. B1320849
CAS RN: 55151-96-7
M. Wt: 142.11 g/mol
InChI Key: PXSGMGFLCWXLJN-UHFFFAOYSA-N
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Description

“(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a molecular weight of 142.11 and its SMILES string is Cc1nc(CC(O)=O)no1 .


Molecular Structure Analysis

The molecular structure of “(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid” can be represented by the SMILES string Cc1nc(CC(O)=O)no1 . This indicates that the molecule contains a methyl group (CH3-) attached to a 1,2,4-oxadiazol-3-yl group, which is further attached to an acetic acid group (CH2COOH).


Physical And Chemical Properties Analysis

“(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid” is a solid at room temperature and should be stored at -20°C, away from moisture .

Scientific Research Applications

Agricultural Chemical Research

1,2,4-Oxadiazole derivatives: , including (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid, have been studied for their potential use in agricultural chemical research . They exhibit a broad spectrum of biological activities that are beneficial for agricultural applications . For instance, they have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . This suggests their potential use as chemical pesticides to protect crops from various pathogens.

Antibacterial Agents

These compounds have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight . With EC50 values superior to existing treatments, they could serve as a foundation for developing new antibacterial agents to combat crop diseases and enhance food security.

Antifungal Activity

The antifungal properties of 1,2,4-oxadiazole derivatives make them candidates for addressing fungal diseases in crops. Their activity against Rhizoctonia solani indicates their potential as antifungal agents, which could be crucial in managing rice sheath wilt and other fungal threats to global agriculture .

Anti-infective Agents

A review on synthetic accounts of 1,2,4-oxadiazoles has highlighted their role as anti-infective agents with activities against a variety of pathogens, including antibacterial, antiviral, and anti-leishmanial . This underscores the versatility of these compounds in medicinal chemistry and their potential to contribute to the development of new treatments for infectious diseases.

Anticancer Research

The derivatives of 1,2,4-oxadiazole have been evaluated for their anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes, has been used to quantify living cells and assess the efficacy of these compounds in inhibiting cancer cell growth .

Drug Discovery and Development

1,2,4-Oxadiazole derivatives have appropriate values towards Lipinski’s parameters for biological efficacy, making them suitable candidates for drug discovery and development . Their potential for creating new therapeutic agents is significant, particularly in the context of addressing diseases with limited treatment options.

Safety and Hazards

“(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid” is labeled with the GHS07 pictogram, indicating that it can be harmful. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers

Biochemical Pathways

Given the structural similarity to other oxadiazole compounds, it may have potential effects on various biochemical pathways . .

Result of Action

The molecular and cellular effects of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid’s action are currently unknown. As the compound is part of a collection of unique chemicals provided to early discovery researchers , its effects are likely under investigation.

Action Environment

The action, efficacy, and stability of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid can be influenced by various environmental factors. For instance, the compound should be stored at -20°C, away from moisture , suggesting that temperature and humidity could affect its stability. Furthermore, the compound’s interaction with biological systems could be influenced by factors such as pH, presence of other molecules, and specific conditions within the cellular environment.

properties

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)2-5(8)9/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSGMGFLCWXLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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